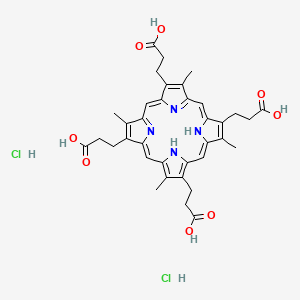

Coproporphyrin I dihydrochloride

Übersicht

Beschreibung

Coproporphyrin I dihydrochloride is a compound belonging to the porphyrin group. It is a derivative of coproporphyrin I, which is a tetrapyrrole macrocycle with four propionic acid side chains. This compound is often used as a starting material for synthesizing monofunctional and phosphorescent metalloporphyrin labeling reagents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coproporphyrin I dihydrochloride can be synthesized through the reaction of 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid with hydrochloric acid. The reaction typically involves dissolving the porphyrin precursor in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can also be reduced to form reduced porphyrin derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its side chains are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Reduced porphyrin derivatives.

Substitution: Substituted porphyrin derivatives with modified side chains.

Wissenschaftliche Forschungsanwendungen

Coproporphyrin I dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of coproporphyrin I dihydrochloride involves its interaction with various enzymes and proteins. It acts as a substrate for uroporphyrinogen decarboxylase, catalyzing the sequential decarboxylation of uroporphyrinogen to form coproporphyrinogen. This process is part of the heme biosynthetic pathway . The compound’s molecular targets include enzymes involved in porphyrin metabolism, and it participates in pathways related to heme synthesis .

Vergleich Mit ähnlichen Verbindungen

Protoporphyrin IX: Another porphyrin derivative used in similar applications.

Coproporphyrin III: A structural isomer of coproporphyrin I with different biological roles.

Mesoporphyrin IX: A related compound used in studies of heme metabolism.

Uniqueness: Coproporphyrin I dihydrochloride is unique due to its specific structure and the presence of four propionic acid side chains. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable starting material for synthesizing metalloporphyrin complexes .

Biologische Aktivität

Coproporphyrin I dihydrochloride (CP-I) is a porphyrin compound that has garnered attention for its biological activity, particularly as an endogenous biomarker for assessing the function of organic anion transporting polypeptides (OATP) 1B1 and 1B3. This article explores the biological activity of CP-I, focusing on its role in drug-drug interactions (DDIs), its metabolic pathways, and its potential applications in clinical settings.

Overview of Coproporphyrin I

Coproporphyrin I is a byproduct of heme synthesis, primarily produced in the liver and bone marrow. It exists in two forms: CP-I and CP-III, with CP-I being more sensitive to changes in OATP function. Both forms are excreted in urine and bile, but their metabolic stability and transport properties make them valuable for clinical evaluations.

1. Endogenous Biomarker for OATP Function

Recent studies have established CP-I as a robust endogenous biomarker for OATP1B1 and OATP1B3 inhibition. This is significant because these transporters are crucial for the hepatic uptake of various drugs:

- Clinical Relevance : CP-I levels correlate with the plasma concentrations of drugs known to inhibit OATP1B1/1B3, such as glecaprevir/pibrentasvir. A study demonstrated that increased CP-I concentrations were observed alongside elevated drug levels, indicating effective monitoring of transporter inhibition .

- Population Studies : Research involving diverse ethnic groups has shown consistent increases in CP-I levels following rifampicin administration, reinforcing its utility across different populations .

The mechanism by which CP-I serves as a biomarker involves its transport through OATP1B1/1B3. When these transporters are inhibited by certain drugs, CP-I accumulates in the bloodstream:

- Correlation with Drug Concentration : A significant correlation was found between CP-I peak plasma concentration (C_max) and the C_max of OATP inhibitors (R² = 0.65; P < 0.001), suggesting that CP-I can predict clinically meaningful inhibition of OATP function .

- Genetic Factors : Variations in the SLCO1B1 gene, which encodes OATP1B1, affect individual responses to drugs and subsequent CP-I levels, highlighting the importance of genetic screening in personalized medicine .

Study on Drug-Drug Interactions

In a first-in-human study involving ensitrelvir, researchers assessed whether CP-I could indicate OATP1B inhibition. The findings revealed no significant change in CP-I levels when ensitrelvir was administered, suggesting that it does not inhibit OATP1B . This underscores the potential of using CP-I measurements early in drug development to evaluate DDI risks.

Rotor Syndrome Analysis

Patients with Rotor syndrome exhibit elevated urinary excretion of CP-I due to the dysfunction of OATP transporters. In clinical assessments, the ratio of CP-I to total coproporphyrins is used to diagnose this condition, demonstrating the practical application of CP-I as a diagnostic tool .

Tables and Data

| Study | Findings | Significance |

|---|---|---|

| Glecaprevir/Pibrentasvir Study | Increased CP-I levels correlated with drug exposure | Validates use as a biomarker for OATP inhibition |

| Rifampicin Administration | AUC ratios increased significantly across ethnic groups | Supports broad applicability as a DDI probe |

| Ensitrelvir First-in-Human Study | No change in CP-I levels observed | Indicates lack of OATP inhibition |

Eigenschaften

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFMPEREASVDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40Cl2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583469 | |

| Record name | 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69477-27-6 | |

| Record name | 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.